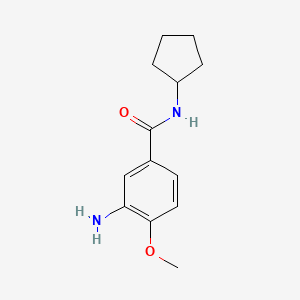

3-amino-N-cyclopentyl-4-methoxybenzamide

描述

The Benzamide (B126) Scaffold in Medicinal Chemistry

The benzamide scaffold is a fundamental structural motif in medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide group. drugbank.com This seemingly simple arrangement offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. ontosight.ai The amide bond, in particular, is a key feature, capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets such as enzymes and receptors. nih.gov

Benzamide derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating the scaffold's broad pharmacological potential. These include, but are not limited to, treatments for cancer, microbial infections, inflammation, and neurological disorders. researchgate.netnanobioletters.com The ability of the benzamide structure to be readily synthesized and modified makes it an attractive starting point for the design of new drugs. nih.govrsc.orgrsc.org

Overview of Structurally Related Benzamide Derivatives and Their Biological Relevance

The biological activity of benzamide derivatives is heavily influenced by the nature and position of substituents on the benzene ring and the amide nitrogen. The parent compound of the core of our subject molecule, 3-amino-4-methoxybenzamide (B96667), is recognized as a crucial intermediate in the synthesis of pharmaceuticals and dyes. valuates.com

Numerous studies have highlighted the diverse biological activities of substituted benzamides:

Anticancer Activity: Many benzamide derivatives have been investigated as potential anticancer agents. nih.govnih.gov For instance, some N-substituted benzamides have shown antiproliferative activity against various cancer cell lines. researchgate.net The substitution pattern on the benzamide core plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial and Antifungal Activity: The benzamide scaffold is also a key component in compounds with antimicrobial and antifungal properties. researchgate.netnanobioletters.com By modifying the substituents, researchers can develop derivatives with enhanced activity against a range of pathogens.

Enzyme Inhibition: Benzamides are known to act as inhibitors for various enzymes. For example, certain derivatives have been studied as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. tandfonline.com

Neurological and Psychiatric Applications: Substituted benzamides have a history of use in psychiatry. Compounds like sulpiride (B1682569) and amisulpride (B195569) are benzamide derivatives used as antipsychotic agents.

The addition of a cyclopentyl group to the amide nitrogen, as seen in 3-amino-N-cyclopentyl-4-methoxybenzamide, is also a significant structural modification. The cyclopentyl group is a common motif in pharmaceuticals and can influence a molecule's conformational flexibility and lipophilicity, which in turn can affect its binding to biological targets and its pharmacokinetic properties. fiveable.menih.govontosight.ai

Rationale for Academic Investigation of this compound

Given the established and diverse biological activities of the benzamide scaffold and its derivatives, there is a strong rationale for the academic investigation of this compound. The specific combination of the 3-amino and 4-methoxy groups on the benzene ring, coupled with the N-cyclopentyl substitution, presents a unique chemical entity with the potential for novel biological activities.

The 3-amino-4-methoxy substitution pattern is of particular interest. The amino group can serve as a hydrogen bond donor and a site for further chemical modification, while the methoxy (B1213986) group can influence the compound's electronic properties and metabolic stability. The N-cyclopentyl group adds a degree of conformational rigidity and lipophilicity that is distinct from more common alkyl or aryl substitutions. fiveable.me This unique combination of structural features warrants a thorough investigation to explore its potential therapeutic applications.

Research into this compound could uncover new lead compounds for drug discovery programs. Its synthesis and biological evaluation could provide valuable insights into the structure-activity relationships of substituted benzamides, contributing to the broader field of medicinal chemistry. The exploration of its potential as an anticancer, antimicrobial, or neuroactive agent, based on the activities of related compounds, would be a logical starting point for such investigations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-N-cyclopentyl-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-7-6-9(8-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLYCIWMEBRKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276449 | |

| Record name | 3-Amino-N-cyclopentyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926249-82-3 | |

| Record name | 3-Amino-N-cyclopentyl-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926249-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-cyclopentyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 Amino N Cyclopentyl 4 Methoxybenzamide and Analogues

Retrosynthetic Analysis of the 3-amino-N-cyclopentyl-4-methoxybenzamide Core

A retrosynthetic analysis of this compound dictates a logical approach to its synthesis by disconnecting the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection point is the robust amide bond, which is a common and reliable transformation in organic synthesis. amazonaws.com This leads to two key synthons: a 3-amino-4-methoxybenzoyl derivative and cyclopentylamine (B150401).

Further disconnection of the 3-amino-4-methoxybenzoic acid precursor reveals two plausible synthetic routes. The first involves the functional group interconversion of an amino group from a nitro group, leading back to 3-nitro-4-methoxybenzoic acid. The methoxy (B1213986) group can be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of a 3-nitro-halobenzoic acid. This retrosynthetic pathway is advantageous as it utilizes readily available starting materials.

An alternative disconnection strategy for the aromatic core involves the direct functionalization of a simpler benzene (B151609) derivative. However, the former approach, which builds the substitution pattern on a pre-existing benzoic acid framework, generally offers better control over regioselectivity.

Amide Bond Formation Methodologies for N-Cyclopentylbenzamides

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. For the synthesis of N-cyclopentylbenzamides, several methodologies can be employed, each with its own set of advantages and limitations.

Modern amide synthesis heavily relies on the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. mychemblog.com Among the most efficient and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orgcommonorganicchemistry.com HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), converts the carboxylic acid into a highly reactive OAt-active ester. mychemblog.comcommonorganicchemistry.com This intermediate then readily reacts with the amine, in this case, cyclopentylamine, to form the desired amide bond with high efficiency and minimal side reactions. commonorganicchemistry.com

The general procedure for a HATU-mediated amidation involves the sequential addition of the carboxylic acid, HATU, a base, and finally the amine to a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction typically proceeds at room temperature and is often complete within a few hours.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Activating Group | Byproducts |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt-active ester | Tetramethylurea, HOAt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt-active ester | Tetramethylurea, HOBt |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | O-acylisourea | N,N'-disubstituted urea |

| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) |

This table is interactive. You can sort the data by clicking on the column headers.

A more traditional yet highly effective method for amide bond formation is the Schotten-Baumann reaction, which proceeds via an acid halide intermediate. mychemblog.com The carboxylic acid, 3-amino-4-methoxybenzoic acid, can be converted to its corresponding acid chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. google.com

The resulting 3-amino-4-methoxybenzoyl chloride is a highly reactive electrophile that readily reacts with cyclopentylamine to form the target amide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govnih.gov While this method is generally high-yielding, the moisture sensitivity of the acid chloride intermediate and the often-vigorous nature of the reaction are important considerations.

Table 2: Comparison of Amide Bond Formation Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Coupling Reagents (e.g., HATU) | Carboxylic acid, amine, HATU, base | High yields, mild conditions, low racemization | High cost of reagents, byproduct removal can be challenging |

| Acid Halides (Schotten-Baumann) | Carboxylic acid, chlorinating agent, amine, base | Low cost of reagents, high reactivity | Harsh conditions, moisture sensitive intermediates, potential for side reactions |

This table is interactive. You can sort the data by clicking on the column headers.

Introduction and Modification of the Amino and Methoxy Moieties on the Benzene Ring (e.g., via nitration and reduction)

The synthesis of the key intermediate, 3-amino-4-methoxybenzoic acid, requires the strategic introduction of the amino and methoxy groups onto the benzene ring with the correct regiochemistry. A common and effective strategy begins with a commercially available substituted benzoic acid, such as 4-chloro-3-nitrobenzoic acid.

The synthesis proceeds in two key steps:

Nucleophilic Aromatic Substitution: The methoxy group can be introduced by reacting 4-chloro-3-nitrobenzoic acid with sodium methoxide (B1231860) in a suitable solvent like methanol. The electron-withdrawing nitro group activates the para-position to nucleophilic attack, facilitating the displacement of the chloride.

Reduction of the Nitro Group: The nitro group is then reduced to the corresponding amine. This transformation can be achieved using a variety of reducing agents. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, metal-based reductions, such as with tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid, are also effective. google.com

This sequence ensures the desired 3-amino-4-methoxy substitution pattern on the benzoic acid core.

Advanced Synthetic Methodologies for Diversification and Library Generation

The synthetic routes described for this compound can be readily adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. Combinatorial chemistry and parallel synthesis are powerful tools for creating a diverse range of analogues.

By employing the amide coupling methodologies discussed in section 2.2, a library of N-substituted benzamides can be synthesized by reacting 3-amino-4-methoxybenzoic acid with a diverse panel of primary and secondary amines. Similarly, the aromatic core can be modified by starting with different substituted benzoic acids.

Solid-phase organic synthesis (SPOS) offers a streamlined approach to library generation. In this technique, the benzoic acid precursor is attached to a solid support (resin). The subsequent reactions, including amide bond formation and modifications to the aromatic ring, are carried out on the solid phase. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. The final products are then cleaved from the resin. This methodology is highly amenable to automation, enabling the rapid synthesis of large and diverse compound libraries.

Advanced Structural and Conformational Characterization of 3 Amino N Cyclopentyl 4 Methoxybenzamide

X-ray Crystallographic Analysis of Benzamide (B126) Derivatives (e.g., N-cyclopentyl-3-hydroxy-4-methoxybenzamide)

While a crystal structure for 3-amino-N-cyclopentyl-4-methoxybenzamide is not publicly available, invaluable structural insights can be derived from the analysis of closely related benzamide derivatives. The single-crystal X-ray diffraction data for N-cyclopentyl-3-hydroxy-4-methoxybenzamide, a structural analog, provides a robust model for the molecular geometry and intermolecular interactions. nih.govspectrabase.com

The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide was determined to be monoclinic with the space group Cc. nih.govhmdb.ca The analysis reveals that the cyclopentyl ring is not planar, adopting a conformation that lies between an envelope and a half-chair form. spectrabase.comoregonstate.edu This puckering is a common feature for cyclopentane (B165970) rings, minimizing torsional strain. libretexts.org

| Crystal Data for N-cyclopentyl-3-hydroxy-4-methoxybenzamide | |

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | Cc (No. 9) |

| a (Å) | 11.6502(8) |

| b (Å) | 13.8752(8) |

| c (Å) | 7.9644(5) |

| β (°) | 106.051(2) |

| Volume (ų) | 1237.25(14) |

| Z | 4 |

| Temperature (K) | 170 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules like this compound. By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular stereochemistry can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, methoxy (B1213986), and amine/amide protons. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.0-8.0 ppm). The methoxy group protons would present as a sharp singlet, likely around 3.8 ppm. The protons on the cyclopentyl ring would produce complex multiplets in the aliphatic region (around 1.5-4.5 ppm), with the proton attached to the nitrogen (the α-proton) being the most downfield. The amide (N-H) proton would appear as a broad singlet or a doublet, its chemical shift being sensitive to solvent and concentration, while the amine (-NH₂) protons would also give rise to a broad singlet.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom. The carbonyl carbon of the amide group is characteristically found far downfield (165-190 ppm). oregonstate.edu Aromatic carbons resonate in the 110-160 ppm range, while the methoxy carbon appears around 55-60 ppm. The carbons of the cyclopentyl ring would be observed in the aliphatic region (20-60 ppm).

| Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ||

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~168 |

| Aromatic (C-H, C-N, C-O, C-C=O) | 6.5 - 7.5 | 110 - 155 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Cyclopentyl (α-CH) | 4.0 - 4.5 | 50 - 55 |

| Cyclopentyl (-CH₂-) | 1.5 - 2.0 | 23 - 35 |

| Amine (-NH₂) | Broad, variable | - |

| Amide (-NH-) | Broad, variable | - |

Beyond simple spectral assignments, advanced NMR techniques are crucial for conformational analysis. The rotation around the amide C-N bond is restricted, leading to the possibility of cis and trans conformers. nih.govresearchgate.net Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY experiments, can be used to determine the preferred conformation. nih.govnih.gov An NOE correlation between the amide N-H proton and the α-proton of the cyclopentyl group would indicate a trans relationship, which is generally favored in secondary amides. Conversely, an NOE between the amide N-H and the aromatic protons at the ortho position to the amide group would suggest a cis conformation. These experiments provide definitive evidence of through-space proximity, allowing for unambiguous stereochemical and conformational assignment in solution. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov For this compound, this analysis confirms the presence of the key structural motifs and can offer insights into intermolecular interactions like hydrogen bonding.

The IR spectrum is expected to be dominated by strong absorptions corresponding to the polar functional groups. Key vibrational modes include:

Amide Group: A strong C=O stretching vibration (Amide I band) is expected around 1630-1660 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. The N-H stretching vibration will be observed in the 3200-3400 cm⁻¹ region.

Amine Group: The N-H stretching of the primary amine group (-NH₂) will appear as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. The N-H scissoring vibration is expected around 1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are found just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Methoxy and Cyclopentyl Groups: C-H stretching vibrations from these aliphatic groups will be observed in the 2850-3000 cm⁻¹ range. The characteristic C-O stretch of the methoxy group is expected around 1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the benzene (B151609) core.

Shifts in the positions of the N-H and C=O stretching bands can indicate the presence of hydrogen bonding. For instance, a shift of the C=O band to a lower frequency (wavenumber) compared to an unassociated carbonyl group would suggest its participation as a hydrogen bond acceptor.

| Characteristic Vibrational Frequencies | |

| Functional Group | Vibrational Mode |

| Amine (N-H) | Asymmetric & Symmetric Stretch |

| Amide (N-H) | Stretch |

| Aromatic (C-H) | Stretch |

| Aliphatic (C-H) | Stretch |

| Amide (C=O) | Stretch (Amide I) |

| Amine (N-H) | Scissoring |

| Aromatic (C=C) | Stretch |

| Amide (N-H) | Bend (Amide II) |

| Methoxy (C-O) | Asymmetric Stretch |

Computational Chemistry and Molecular Modeling of 3 Amino N Cyclopentyl 4 Methoxybenzamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-amino-N-cyclopentyl-4-methoxybenzamide. nih.govresearchgate.net By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its fundamental characteristics.

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined. These structural parameters are crucial for understanding the molecule's shape and steric profile.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-rich aromatic ring, amino group, and methoxy (B1213986) group are expected to significantly influence the distribution and energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack, as well as sites for potential hydrogen bonding. It is anticipated that the MEP of this compound would show negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, and positive potential around the amino hydrogens, highlighting their hydrogen bond donor capabilities.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor.

When studying ligand-target interactions, MD simulations can provide a detailed picture of how this compound binds to a receptor. samipubco.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Furthermore, MD can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target.

Molecular Docking Simulations for Putative Binding Site Interactions (e.g., with enzymes and receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates.

For this compound, docking studies could be performed against a variety of potential biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, where benzamide (B126) derivatives have shown activity. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of a docking simulation can provide a plausible binding pose and an estimate of the binding energy.

Analysis of the docked pose can reveal the specific interactions between this compound and the amino acid residues of the binding site. For instance, the amino and methoxy groups on the benzamide ring could form hydrogen bonds with polar residues, while the cyclopentyl group could engage in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Receptor

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Asp110, Phe289, Trp345 |

| Key Interactions | Hydrogen bond with Asp110, Pi-pi stacking with Phe289, Hydrophobic interaction with Trp345 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a potential outcome of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Development for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

A QSAR study on a series of benzamide derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of the compounds would be determined experimentally.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of untested benzamide derivatives and to identify the key structural features that are important for activity.

Pharmacophore Modeling and Virtual Screening Approaches for New Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carbonyl and methoxy oxygens), an aromatic ring, and a hydrophobic group (the cyclopentyl moiety).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of new potential lead compounds with a similar activity profile to the original molecule. The identified hits can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing.

Structure Activity Relationship Sar Studies of 3 Amino N Cyclopentyl 4 Methoxybenzamide Analogues

Influence of the N-Cyclopentyl Moiety on Biological Affinity and Selectivity (e.g., dopamine (B1211576) receptor bulk tolerance)

The N-substituent on the amide nitrogen of benzamide (B126) derivatives plays a crucial role in determining their affinity and selectivity for dopamine receptor subtypes. Research into a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives has shown that dopamine D2, D3, and D4 receptors exhibit different levels of tolerance for bulky substituents at this position. The general trend for bulk tolerance is D4 > D3 > D2. researchgate.net

Specifically, the incorporation of cycloalkyl groups, such as cyclopropyl, cyclobutyl, and cyclopentylcarbonyl moieties, has been found to provide adequate bulk to enhance affinity and selectivity for D3 and D4 receptors over the D2 receptor. researchgate.net This suggests that the binding pockets of the D3 and D4 receptors can accommodate larger substituents more favorably than the D2 receptor. The N-cyclopentyl group in 3-amino-N-cyclopentyl-4-methoxybenzamide, therefore, is likely a key contributor to its specific receptor interaction profile.

Furthermore, studies on related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have highlighted the stereoselective nature of the interaction with the D2 receptor, with the affinity often residing in one enantiomer. acs.org While this specific finding relates to a different N-substituent, it underscores the general principle that the size, shape, and stereochemistry of the group attached to the amide nitrogen are critical determinants of dopamine receptor binding. The directionality of the N-benzyl group in some benzamide analogues has also been shown to greatly influence their biological activity, indicating that the orientation of the N-substituent within the receptor's binding site is a key factor. u-tokyo.ac.jp

The table below summarizes the differential bulk tolerance of dopamine receptor subtypes, which is a guiding principle in the design of selective benzamide ligands.

| Dopamine Receptor Subtype | Relative Bulk Tolerance | Implication for N-Cyclopentyl Moiety |

|---|---|---|

| D4 | High | Favorable for affinity and selectivity |

| D3 | Moderate | Contributes to affinity and selectivity over D2 |

| D2 | Low | May result in lower affinity compared to D3 and D4 |

Positional and Electronic Effects of Amino and Methoxy (B1213986) Substituents on the Benzene (B151609) Ring

The substitution pattern on the benzamide ring is a critical determinant of the ligand's interaction with dopamine receptors. The presence of polar substituents, particularly at the meta (5-) and para (4-) positions, has been shown to be important for the binding affinity of substituted benzamides, especially at the D4 dopamine receptor. nih.gov Specifically, a polar hydrogen-bond accepting group at the meta position and/or a hydrogen-bond donating/accepting group at the para position can lead to enhanced binding affinity. nih.gov

In the case of this compound, the amino group is at the 3-position (meta to the amide) and the methoxy group is at the 4-position (para to the amide). The amino group can act as a hydrogen bond donor, while the methoxy group can act as a hydrogen bond acceptor. The electronic properties of these substituents also play a role. Both the amino and methoxy groups are electron-donating, which influences the electron density of the aromatic ring and its interaction with the receptor.

Studies on other substituted benzamides have provided insights into the importance of these positions. For instance, in a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, a 4-amino group was a key feature. researchgate.net While the specific electronic interplay of a 3-amino and 4-methoxy group has not been extensively detailed in the provided search results, the general principles suggest that their combined electronic and hydrogen-bonding capabilities are significant for receptor recognition. The number and position of hydroxyl and methoxy groups on the phenyl ring of other benzimidazole (B57391) carboxamides have been shown to be important for their biological activities. nih.gov

The following table illustrates the general influence of substituent positions on the benzamide ring on dopamine receptor affinity.

| Position | Type of Substituent | Effect on D4 Receptor Affinity |

|---|---|---|

| meta (3- or 5-) | Polar H-bond accepting | Enhanced affinity |

| para (4-) | Polar H-bond donating/accepting | Enhanced affinity |

Modifications of the Amide Linkage and Their Impact on Biological Activity

The amide bond is a central feature of benzamide-based ligands, but it can be susceptible to in vivo hydrolysis by amidases, leading to metabolic instability. nih.gov To address this, researchers have explored modifications of the amide linkage, including its replacement with bioisosteres. A bioisostere is a chemical group that can replace another group without significantly altering the molecule's biological activity.

One successful strategy has been the replacement of the amide bond with a 1,2,3-triazole ring. nih.gov This modification has been shown to improve the metabolic stability of dopamine D4 receptor ligands while maintaining high affinity and selectivity. The 1,2,3-triazole is a stable five-membered heterocycle that can mimic the steric and electronic properties of the amide group.

Other potential amide bioisosteres that have been investigated in various drug discovery programs include oxadiazoles, imidazoles, tetrazoles, and pyrazoles. nih.gov These heterocyclic rings can also replicate the key interactions of the amide bond while offering improved pharmacokinetic properties. Additionally, non-cyclic bioisosteres such as trifluoroethylamines have been explored. mdpi.com The trifluoroethylamine moiety can act as a hydrogen bond donor and its C-CF3 bond is as polar as the C=O bond of an amide, but it is more resistant to metabolic degradation. mdpi.com

The table below provides examples of amide bond bioisosteres and their potential impact on the properties of benzamide analogues.

| Amide Bioisostere | Key Features | Potential Impact on Biological Activity/Properties |

|---|---|---|

| 1,2,3-Triazole | Metabolically stable, mimics amide geometry | Maintains or improves affinity and selectivity, enhances metabolic stability. nih.gov |

| Oxadiazole | Planar, polar, metabolically stable | Can improve metabolic stability and membrane permeability. nih.gov |

| Trifluoroethylamine | H-bond donor, polar, metabolically stable | Can lead to high potency and selectivity, improved metabolic stability. mdpi.com |

Exploration of Bioisosteric Replacements on the Benzamide Core

In addition to modifying the amide linkage, bioisosteric replacement of the entire benzamide core has been a strategy to develop novel dopamine receptor ligands with improved properties. This can involve replacing the phenyl ring with various heterocyclic systems.

For example, in the context of dopamine D2 agonists, heterocyclic bioisosteres based on a 3-OH-N1-phenylpiperazine template have been synthesized, leading to compounds with excellent affinity for the D2 receptor. nih.gov The replacement of the benzamide core with structures like indolone and 2-CF3-benzimidazole has yielded potent D2 ligands and some D4 selective compounds. nih.gov

The rationale for such replacements is to explore new chemical space, potentially leading to improved selectivity, better pharmacokinetic profiles, or novel intellectual property. The choice of the heterocyclic ring is guided by its ability to mimic the key pharmacophoric features of the benzamide core, including its size, shape, and the spatial arrangement of key interaction points.

While specific examples of bioisosteric replacements for the 3-amino-4-methoxybenzamide (B96667) core in dopamine ligands are not extensively detailed in the provided search results, the general principle of using heterocyclic rings as phenyl ring bioisosteres is a well-established strategy in medicinal chemistry. The success of such a replacement would depend on the ability of the chosen heterocycle to maintain the crucial interactions with the dopamine receptor that are established by the original substituted phenyl ring.

The following table lists some heterocyclic cores that have been explored as bioisosteres for the benzamide ring in the broader context of drug design.

| Original Core | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Benzamide | Indolone | To explore novel chemical space and improve receptor affinity/selectivity. nih.gov |

| Benzamide | Benzimidazole | To modulate electronic properties and introduce new interaction points. nih.gov |

| Benzamide | Pyridinamide | To alter solubility, polarity, and potential for hydrogen bonding. |

Preclinical Pharmacological Investigations of 3 Amino N Cyclopentyl 4 Methoxybenzamide and Its Analogues

Enzyme Modulation Studies

The benzamide (B126) core structure has been incorporated into numerous molecules designed to modulate the activity of critical enzymes involved in a variety of disease pathways.

Kinase Inhibition Profiling (e.g., Polo-like kinase (PLK), ATAD2)

Benzamide analogues have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer.

BCR-ABL Inhibition: A diarylamide 3-aminoindazole compound, which incorporates a benzamide moiety, was identified as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. The lead compound, AKE-72, demonstrated IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the BCR-ABL T315I mutant. nih.gov This compound also showed inhibitory activity against cytochrome P450 enzymes CYP2C9 and CYP3A4, a common feature for many tyrosine kinase inhibitors. nih.gov

c-Met Kinase Inhibition: In another study, molecular hybridization was used to combine chalcone (B49325) and benzamide moieties to assess their potential as inhibitors of c-Met kinase, a significant target in tumor progression. researchgate.net 4-Methylbenzamide and 4-chlorobenzamide (B146232) chalcone analogues were synthesized and evaluated for their antiproliferative activity across several cancer cell lines. researchgate.net

No specific preclinical data on the inhibition of Polo-like kinase (PLK) or ATAD2 by 3-amino-N-cyclopentyl-4-methoxybenzamide or its close analogues were identified in the reviewed literature.

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play pivotal roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govdrugs.com While sulfonamides are the most prominent class of CA inhibitors, the benzamide structure, as a carbonic acid amide of benzoic acid, serves as a related scaffold. researchgate.netnih.gov

Research has focused extensively on five-membered heterocyclic sulfonamides, which have shown high potency and selectivity against various CA isoforms. mdpi.com Studies on benzenesulfonamides and tetrafluorobenzenesulfonamides have demonstrated low nanomolar to subnanomolar inhibition of tumor-associated isoforms hCA IX and XII. nih.gov However, specific studies detailing the direct inhibitory activity of this compound or its simple benzamide analogues on carbonic anhydrase isoforms are not prevalent in the current body of literature. The primary focus remains on compounds featuring the sulfonamide functional group for potent CA inhibition. mdpi.comnih.gov

Cholinesterase (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)) Inhibitory Activity

Inhibiting cholinesterases, particularly Acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. beilstein-journals.org Several studies have investigated benzamide derivatives as potential inhibitors of both AChE and Butyrylcholinesterase (BChE).

A series of novel benzamides were synthesized and evaluated as potential multi-target compounds against enzymes relevant to Alzheimer's disease. mdpi.com One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated potent inhibition of AChE, with an IC50 value comparable to the standard drug donepezil. mdpi.com Research by another group on N-benzyl benzamide inhibitors identified compounds with very strong inhibitory effects on BChE, with IC50 values in the nanomolar range. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil | 0.046 |

| Compound IV (N-benzyl benzamide derivative) | BChE | 0.000039 | - | - |

Glucokinase Activation

Glucokinase (GK) acts as a glucose sensor and is a key regulator of glucose homeostasis, making it a promising therapeutic target for type 2 diabetes. acs.orgnih.gov Small molecule allosteric activators of GK, including various benzamide analogues, have been a focus of drug discovery. nih.govresearchgate.net

One study detailed the discovery of (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675), a potent allosteric GK activator that contains a cyclopentyl group similar to the target compound of this article. acs.org Another research effort focused on developing hepatoselective GK activators to reduce the risk of hypoglycemia. acs.org This led to the identification of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, which showed a greater than 50-fold liver-to-pancreas tissue distribution ratio and effectively lowered glucose in preclinical diabetic animal models without inducing hypoglycemia. acs.org These findings underscore the utility of the N-cyclopentylbenzamide scaffold in designing targeted GK activators.

Investigation of Other Enzyme Targets Relevant to Disease Pathways

The versatility of the benzamide scaffold has led to its investigation against several other enzymes.

β-secretase (BACE1): The study that identified AChE inhibitors also tested the compounds against BACE1, another key enzyme in Alzheimer's disease pathology. N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be the most active against BACE1, with an IC50 value of 9.01 µM. mdpi.com

Tyrosinase: Bi-heterocyclic benzamides demonstrated excellent inhibitory activities against tyrosinase, with one non-competitive inhibitor showing an inhibition constant (Ki) of 0.0033 µM. researchgate.net

Dihydrofolate reductase (DHFR): Benzamide derivatives were found to be active against human DHFR, with IC50 values ranging from 4.72 to 20.17 µM. researchgate.net

Cyclooxygenase (COX): Certain N-[4-(alkyl) cyclohexyl]-substituted benzamides were tested for anti-inflammatory properties, which are often mediated by COX enzymes. The results indicated that these compounds inhibited both COX-1 and COX-2 in vitro and were active in vivo.

Receptor Ligand Binding and Functional Modulation Assays

Receptor-ligand binding assays are fundamental in drug discovery for screening and quantifying the interaction of compounds with their receptor targets. nih.govnih.gov

Preclinical investigations have identified benzamide analogues as a novel class of ligands for neuronal nicotinic receptors (nAChRs). nih.gov A study focused on discovering drugs that selectively target nAChR subtypes identified 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide as a lead compound. This molecule was found to inhibit the activity of human α4β2 nAChRs with an IC50 value of 6.0 µM and showed a roughly 5-fold preference over human α3β4 nAChRs. nih.gov Structure-activity relationship (SAR) studies on 27 different benzamide analogues were performed to understand the chemical properties influencing this antagonistic activity. The research suggested that steric hindrance exists at the receptor-binding pocket, as increasing the chain length on the pyridine (B92270) ring resulted in decreased potency for both receptor subtypes. nih.gov

Preclinical Pharmacological Data for this compound Not Found in Publicly Available Literature

Following an extensive search of scientific databases and publicly available literature, no specific preclinical pharmacological or antioxidant data was found for the chemical compound this compound.

The requested article, which was to be structured around detailed investigations into the compound's interactions with various neurotransmitter receptors and its potential antioxidant properties, cannot be generated due to the absence of published research findings for this specific molecule.

Searches were conducted to locate data pertaining to the following outlined topics:

Antioxidant Activity Assessment and Mechanistic Elucidation

Electrochemical Characterization of Redox Properties:No electrochemical studies characterizing the redox potential or behavior of this specific benzamide derivative were located.

It is possible that this compound is a novel compound, a research chemical with limited distribution, or a proprietary molecule whose pharmacological data has not been published. Without primary research data, a scientifically accurate and informative article adhering to the requested structure and content cannot be produced.

Antiproliferative and Antitumoral Activity in Preclinical Cell Lines

The therapeutic potential of benzamide derivatives has been extended to oncology, with numerous analogues of this compound demonstrating significant antiproliferative and antitumoral activities in preclinical evaluations. These investigations are foundational in identifying candidates for further development as anticancer agents.

A variety of structurally diverse benzamide analogues have been assessed for their ability to inhibit the growth of and induce cytotoxicity in a range of human cancer cell lines. These in vitro assays are crucial first steps in determining the anticancer potential of new chemical entities.

For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides identified compounds with submicromolar antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line. nih.gov Another investigation highlighted a tetrahydroindazolone-substituted benzamide, W-H4, which effectively inhibited the proliferation of acute myeloid leukemia (AML) cells. iiarjournals.org Similarly, certain N-(benzimidazol-2-yl-methyl) benzamide derivatives were found to be active against the T47D breast cancer cell line and the A549 lung cancer cell line, while notably remaining inactive against normal Vero cells, suggesting a degree of tumor selectivity. hsmc.gr Research into other benzamide analogues revealed that compounds 2A, 2C, 2D, and 2E could suppress the proliferation of A549 non-small cell lung cancer cells in a manner dependent on both dose and time. atlantis-press.com Furthermore, a novel methoxybenzamide derivative of nimesulide, designated L1, exhibited potent anticancer activity against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC50 values recorded below 8.8 µM. scilit.com

Table 1: In Vitro Antiproliferative Activity of Selected Benzamide Analogues

| Compound Class | Cell Line(s) | Observed Activity |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic) | Submicromolar antiproliferative activity nih.gov |

| Tetrahydroindazolone-substituted benzamide (W-H4) | Acute Myeloid Leukemia (AML) cells | Strong anti-proliferative activity iiarjournals.org |

| N-(benzimidazol-2-yl-methyl) benzamides | T47D (Breast), A549 (Lung) | Cytotoxic activity against cancer cells; inactive against normal Vero cells hsmc.gr |

| Benzamide Analogs (2A, 2C, 2D, 2E) | A549 (Non-small cell lung) | Dose- and time-dependent growth inhibition atlantis-press.com |

To understand the basis of their antiproliferative effects, detailed studies have been conducted on the cellular mechanisms induced by benzamide analogues. Common mechanisms identified include the induction of cell cycle arrest and apoptosis (programmed cell death).

Investigations into N-substituted benzamides, such as declopramide, have shown that they can trigger apoptosis through the mitochondrial pathway. nih.govresearchgate.net This process involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The induction of apoptosis by these compounds was inhibited by broad-spectrum and specific caspase inhibitors. nih.gov In addition to apoptosis, these N-substituted benzamides were also found to cause a cell cycle block at the G2/M phase. nih.govresearchgate.net This cell cycle arrest was observed even in p53-deficient cell lines, indicating that the mechanism is independent of the p53 tumor suppressor protein. nih.govresearchgate.net

Similarly, the tetrahydroindazolone-substituted benzamide W-H4 was found to induce a G0/G1 cell cycle arrest in AML cells. iiarjournals.org Its mechanism of action also involves triggering both caspase-dependent and intrinsic apoptosis, which is associated with the modulation of Bcl-2 family proteins and a reduction in the mitochondrial membrane potential. iiarjournals.org Furthermore, W-H4 was observed to induce autophagy, another cellular process that can lead to cell death. iiarjournals.org Other research on benzimidazole-based derivatives has confirmed their ability to effectively suppress the progression of the cell cycle and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). nih.govmdpi.com These findings underscore that the anticancer activity of benzamide analogues is often mediated by profound interference with fundamental cellular processes that control cell division and survival.

In Vivo Pharmacodynamic Studies in Relevant Preclinical Models

Following promising in vitro results, the evaluation of benzamide analogues progresses to in vivo studies to understand their effects within a living organism. These pharmacodynamic studies are essential for establishing a link between drug exposure and biological response.

A critical aspect of in vivo pharmacodynamic studies is to confirm that the compound interacts with its intended molecular target (target engagement) and to identify biomarkers that can measure this interaction and the subsequent biological effects. For benzamide analogues, the specific targets can vary depending on the therapeutic indication.

For instance, in the context of antipsychotic activity, certain substituted benzamides are known to be antagonists of the dopamine (B1211576) D2 and D3 receptors. acs.orgresearchgate.net In vivo studies can measure the occupancy of these receptors by the drug candidate at different doses, correlating this with behavioral outcomes. acs.org Interestingly, research on benzamide antipsychotics like amisulpride (B195569) has revealed that stereochemistry plays a crucial role in target engagement; the S-enantiomer preferentially binds to D2/D3 receptors, while the R-enantiomer engages 5-HT7 receptors, suggesting that the racemic mixture exhibits polypharmacy. acs.org In the realm of oncology, a series of 2-methoxybenzamide (B150088) derivatives were identified as inhibitors of the Hedgehog (Hh) signaling pathway, a key pathway in some cancers. semanticscholar.org Their mechanism involves targeting the Smoothened (Smo) receptor, and studies demonstrated that these compounds could prevent the receptor from localizing to the primary cilium, a key step in signal transduction. semanticscholar.org

Based on the structure-activity relationships (SAR) established from in vitro screening and target identification, benzamide analogues are evaluated for their efficacy in relevant animal models of human diseases.

Antipsychotic Potential: The benzamide class of compounds has a well-established history as antipsychotic agents. researchgate.netnih.gov Analogues are frequently evaluated in animal models that predict antipsychotic efficacy, such as their ability to reverse behavioral changes induced by psychotomimetic drugs (e.g., amphetamine-induced hyperlocomotion) or to impair conditioned avoidance responses. scielo.br The central dopamine antagonist activity of these compounds is a key predictor of their therapeutic potential for schizophrenia. nih.govnih.gov

Anti-inflammatory Potential: Several classes of benzamide derivatives have demonstrated significant anti-inflammatory activity in preclinical models. nih.govnih.govresearchgate.net A common model used for evaluation is the carrageenan-induced paw edema test in rodents, which measures acute inflammation. nih.govresearchgate.net Novel N-phenylcarbamothioylbenzamides and N-Pyrazolyl Benzamide derivatives have shown potent activity in this model, in some cases exceeding that of the standard drug indomethacin. nih.govresearchgate.net Mechanistic studies have shown that these anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory signaling molecules like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov

Antidiabetic Potential: A significant body of research supports the development of benzamide derivatives as potential treatments for type 2 diabetes. nih.govscispace.comnih.gov These compounds are often designed as allosteric activators of the glucokinase (GK) enzyme, which plays a critical role in regulating blood glucose levels. nih.govnih.gov The efficacy of these novel benzamide analogues is assessed in animal models of diabetes, such as alloxan-induced diabetic rats or through an oral glucose tolerance test (OGTT). nih.govscispace.comresearchgate.net In these models, effective compounds demonstrate a significant ability to lower blood glucose levels, often comparable to standard antidiabetic drugs. nih.gov

Future Perspectives and Research Directions for 3 Amino N Cyclopentyl 4 Methoxybenzamide Research

Development of Chemical Probes for Target Validation

A crucial step in understanding the mechanism of action of a new bioactive molecule is the identification of its biological target(s). Chemical probes are essential tools in this process. For 3-amino-N-cyclopentyl-4-methoxybenzamide, a research program could focus on the design and synthesis of modified versions of the compound that can be used to "fish out" its binding partners from within a complex biological system, such as a cell lysate.

These probes are typically designed with a reactive group that can covalently bind to the target protein and a reporter tag (like biotin (B1667282) or a fluorescent dye) that allows for its subsequent detection and identification. The development of such probes would be a critical step in validating the molecular targets of this compound and would provide invaluable insights into its mode of action.

Table 1: Hypothetical Chemical Probes for this compound Target Validation

| Probe Type | Modification on Parent Compound | Reporter Tag | Application |

| Affinity-based Probe | Introduction of a photoreactive group (e.g., diazirine) | Biotin | Photo-affinity labeling for target identification |

| Activity-based Probe | Incorporation of a latent reactive group | Fluorescent dye | Profiling enzyme families that interact with the compound |

Integration of Omics Data for Systems Pharmacology Insights

To gain a comprehensive understanding of the cellular effects of this compound, a systems pharmacology approach would be highly beneficial. This involves the use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to measure the global changes that occur in a biological system upon treatment with the compound.

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal which genes are turned on or off in the presence of the compound, providing clues about the cellular pathways it affects. Proteomics could identify changes in protein expression or post-translational modifications, while metabolomics could uncover alterations in cellular metabolism. By integrating these large datasets, researchers can build a holistic picture of the compound's biological impact and potentially identify novel therapeutic applications or off-target effects.

Collaborative Multidisciplinary Research Initiatives

The successful characterization and development of a novel compound like this compound would necessitate a collaborative, multidisciplinary approach. Such an initiative would bring together experts from various fields:

Medicinal Chemists: To synthesize the compound and its derivatives, including chemical probes.

Cell Biologists: To design and perform cellular assays to evaluate the compound's activity.

Biochemists and Proteomics Experts: To identify and validate the biological targets.

Computational Biologists and Bioinformaticians: To analyze and interpret the large datasets generated from omics studies.

Pharmacologists: To study the effects of the compound in more complex biological systems.

By fostering collaboration between these diverse groups, research into this compound could be accelerated, leading to a more rapid and thorough understanding of its potential as a research tool or therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。